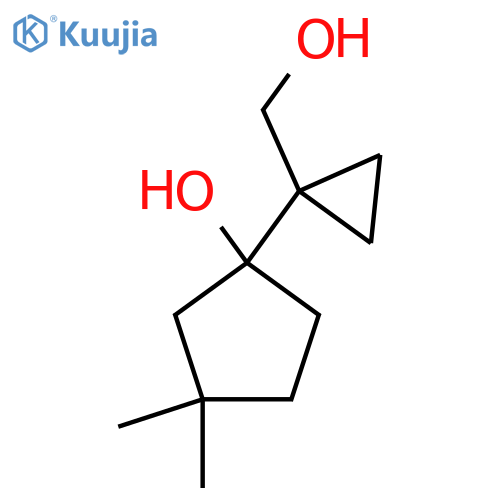Cas no 2172603-89-1 (1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol)
1-1-(ヒドロキシメチル)シクロプロピル-3,3-ジメチルシクロペンタン-1-オールは、複雑な多環構造を持つ高価値なアルコール化合物です。分子内にシクロプロピル基とシクロペンチル基が共存する特徴的な骨格を有し、両者の立体効果により高い立体選択性が期待されます。ヒドロキシメチル基とヒドロキシル基の二つの官能基を有するため、さらなる誘導体化や高分子材料のモノマーとしての応用が可能です。特に、環構造の剛直性と官能基の反応性を併せ持つことから、医薬品中間体や機能性材料の合成において重要なビルディングブロックとしての潜在性を有しています。

2172603-89-1 structure
商品名:1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol
1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol
- 2172603-89-1
- 1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol
- EN300-1632733
-
- インチ: 1S/C11H20O2/c1-9(2)3-6-11(13,7-9)10(8-12)4-5-10/h12-13H,3-8H2,1-2H3
- InChIKey: ZGDRYYQROMXPTO-UHFFFAOYSA-N
- ほほえんだ: OC1(CCC(C)(C)C1)C1(CO)CC1
計算された属性
- せいみつぶんしりょう: 184.146329876g/mol
- どういたいしつりょう: 184.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 40.5Ų
1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1632733-0.1g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 0.1g |
$1623.0 | 2023-06-04 | ||
| Enamine | EN300-1632733-1.0g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 1g |
$1844.0 | 2023-06-04 | ||
| Enamine | EN300-1632733-5.0g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 5g |
$5345.0 | 2023-06-04 | ||
| Enamine | EN300-1632733-0.25g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 0.25g |
$1696.0 | 2023-06-04 | ||
| Enamine | EN300-1632733-1000mg |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 1000mg |
$1844.0 | 2023-09-22 | ||
| Enamine | EN300-1632733-100mg |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 100mg |
$1623.0 | 2023-09-22 | ||
| Enamine | EN300-1632733-2500mg |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 2500mg |
$3611.0 | 2023-09-22 | ||
| Enamine | EN300-1632733-0.05g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 0.05g |
$1549.0 | 2023-06-04 | ||
| Enamine | EN300-1632733-0.5g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 0.5g |
$1770.0 | 2023-06-04 | ||
| Enamine | EN300-1632733-10.0g |
1-[1-(hydroxymethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol |
2172603-89-1 | 10g |
$7927.0 | 2023-06-04 |
1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
2172603-89-1 (1-1-(hydroxymethyl)cyclopropyl-3,3-dimethylcyclopentan-1-ol) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
